molecular formula C13H12N2O2S B2549872 N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide CAS No. 866008-64-2

N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2549872
CAS No.: 866008-64-2
M. Wt: 260.31
InChI Key: DXIGZJOOCQGMCY-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound featuring a thiazole core substituted with a dihydrobenzofuran moiety and an acetamide group. The dihydrobenzofuran ring (a fused oxygen-containing bicyclic system) contributes to its unique electronic and steric properties, while the thiazole ring provides a nitrogen-sulfur heterocyclic scaffold commonly associated with bioactivity.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-8(16)14-13-15-11(7-18-13)9-2-3-12-10(6-9)4-5-17-12/h2-3,6-7H,4-5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIGZJOOCQGMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common method includes the Claisen–Schmidt condensation reaction, which is used to form the benzofuran ring . Another approach involves the free radical cyclization cascade, which is an excellent method for constructing complex benzofuran derivatives . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Synthesis and Structural Insights

The compound can be synthesized through various chemical reactions involving 2,3-dihydro-1-benzofuran and thiazole derivatives. The synthesis typically involves the formation of the thiazole ring followed by acetamide linkage. Various analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are used to confirm the structure of the synthesized compound .

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Potential

The anticancer properties of this compound have been explored extensively. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and others. The effectiveness is often attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. For example, compounds with similar structures have shown promise as inhibitors of acetylcholinesterase, which is relevant in treating Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the brain, potentially alleviating cognitive decline associated with neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivitySignificant activity against multiple bacterial strains; effective in disrupting cell wall synthesis.
Anticancer ActivityInduced apoptosis in MCF7 breast cancer cells; effective growth inhibition observed in several cancer lines.
Enzyme InhibitionDemonstrated potential as an acetylcholinesterase inhibitor; could aid in Alzheimer’s treatment.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents/Modifications Biological Activity (if reported) Reference Evidence
N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide Thiazole + dihydrobenzofuran Acetamide at C2; dihydrobenzofuran at C4 Not explicitly reported
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide Cyclopenta-thiophene Cyano group, sulfamoylpyrimidine substituent Antiproliferative (MCF7 via tyrosine kinase inhibition)
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide 1,3,4-Thiadiazole Benzylsulfanyl at C5; piperidinyl-acetamide at C2 Antihypertensive, anticonvulsant (analogues)
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazole (dihydro) 4-Fluorophenyl and acetyl groups Structural data only; biological activity inferred from analogues
N-(4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide Benzothiazole + benzofuran Methyl group at C6; dihydrobenzofuran-acetamide at C2 Research use (no therapeutic data)

Structural and Electronic Comparisons

  • Core Heterocycles: The thiazole ring in the target compound offers a balance of π-electron density and hydrogen-bonding capacity, distinct from the thiadiazole rings in and , which exhibit greater planarity and rigidity due to additional nitrogen atoms. Thiadiazoles are known for enhanced metabolic stability but reduced solubility compared to thiazoles . The dihydrobenzofuran moiety in the target compound introduces a partially saturated oxygen heterocycle, contrasting with the fully aromatic benzofuran in .
  • Substituent Effects: The acetamide group in all compounds serves as a hydrogen-bond donor/acceptor. However, its position (e.g., C2 in thiazoles vs. C2 in thiadiazoles) influences molecular conformation. For example, in , the acetamide participates in intramolecular S···O hypervalent interactions (2.625 Å), stabilizing the planar thiadiazole structure . Electron-withdrawing groups (e.g., 4-fluorophenyl in ) enhance lipophilicity and may improve membrane permeability, whereas sulfamoylpyrimidine in introduces ionic character, likely affecting solubility and target selectivity .

Biological Activity

N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that has garnered attention for its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a detailed overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure combining benzofuran and thiazole moieties, contributing to its biological efficacy. The molecular formula is C11H10N2OSC_{11}H_{10}N_2OS with a molecular weight of 218.27 g/mol. Its structure can be represented as follows:

N 4 2 3 dihydro 1 benzofuran 5 yl 1 3 thiazol 2 yl acetamide\text{N 4 2 3 dihydro 1 benzofuran 5 yl 1 3 thiazol 2 yl acetamide}

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance:

  • Case Study : A study found that thiazole derivatives had IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, indicating potent cytotoxic activity .

The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances anticancer activity by stabilizing interactions with target proteins.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Thiazole compounds are known for their effectiveness against various bacterial strains:

  • Research Findings : Certain thiazole derivatives exhibited potent antibacterial activity comparable to standard antibiotics such as norfloxacin. The presence of specific substituents on the thiazole ring was crucial for enhancing this activity .

The biological mechanisms underlying the activity of this compound are diverse:

  • Apoptosis Induction : Many studies indicate that the compound can trigger apoptosis through intrinsic and extrinsic pathways in cancer cells .
  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines by disrupting cellular signaling pathways critical for growth .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values < 2 µg/mL in multiple cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryPotential inhibition of inflammatory markers

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